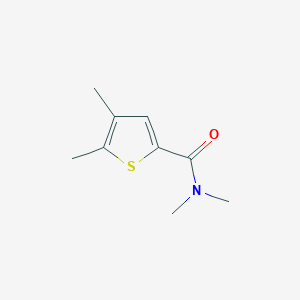
1-Pyrrolidin-1-yl-3-thiophen-3-ylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Pyrrolidin-1-yl-3-thiophen-3-ylpropan-1-one, also known as 3-CTMP, is a synthetic chemical compound that belongs to the family of cathinones. It is a psychoactive substance that has been gaining popularity among researchers due to its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 1-Pyrrolidin-1-yl-3-thiophen-3-ylpropan-1-one involves the inhibition of the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which can result in a state of heightened alertness and concentration. The exact mechanism of action of 1-Pyrrolidin-1-yl-3-thiophen-3-ylpropan-1-one is not fully understood, and further research is needed to elucidate its effects on the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-Pyrrolidin-1-yl-3-thiophen-3-ylpropan-1-one include increased heart rate, blood pressure, and body temperature. It can also cause vasoconstriction and decreased appetite. These effects are similar to those of other psychoactive substances such as amphetamines and cocaine.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Pyrrolidin-1-yl-3-thiophen-3-ylpropan-1-one in lab experiments is its potency. It has been found to be more potent than other psychoactive substances such as methylphenidate. This makes it a useful tool for studying the effects of dopamine and norepinephrine on the brain. However, one limitation of using 1-Pyrrolidin-1-yl-3-thiophen-3-ylpropan-1-one in lab experiments is its potential for abuse. Researchers must take precautions to ensure that the substance is used only for scientific purposes and not for recreational use.
Orientations Futures
There are several future directions for research on 1-Pyrrolidin-1-yl-3-thiophen-3-ylpropan-1-one. One area of interest is its potential as a treatment for ADHD. Further studies are needed to investigate its efficacy and safety in treating this condition. Another area of research is its effects on other neurotransmitters and receptors in the brain. This could lead to the development of new treatments for a range of neurological and psychiatric disorders. Additionally, more research is needed to elucidate the long-term effects of 1-Pyrrolidin-1-yl-3-thiophen-3-ylpropan-1-one on the brain and body.
Méthodes De Synthèse
The synthesis of 1-Pyrrolidin-1-yl-3-thiophen-3-ylpropan-1-one involves the reaction between 1-thiophen-3-ylpropan-1-one and pyrrolidine. The reaction takes place in the presence of a reducing agent and a solvent. The resulting product is then purified through recrystallization. The purity of the final product can be determined using analytical techniques such as high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
1-Pyrrolidin-1-yl-3-thiophen-3-ylpropan-1-one has been used in scientific research to investigate its effects on the central nervous system. It has been found to have a similar mechanism of action to other psychoactive substances such as methylphenidate and cocaine. Researchers have used 1-Pyrrolidin-1-yl-3-thiophen-3-ylpropan-1-one to study its effects on neurotransmitters such as dopamine and norepinephrine. It has also been used to investigate its potential as a treatment for attention deficit hyperactivity disorder (ADHD).
Propriétés
IUPAC Name |
1-pyrrolidin-1-yl-3-thiophen-3-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c13-11(12-6-1-2-7-12)4-3-10-5-8-14-9-10/h5,8-9H,1-4,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLZDJGOVORXGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CCC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pyrrolidin-1-yl-3-thiophen-3-ylpropan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide](/img/structure/B7500331.png)












